TUG-770

Catalog No.
S546065
CAS No.
1402601-82-4
M.F
C19H14FNO2
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TUG-770

CAS Number

1402601-82-4

Product Name

TUG-770

IUPAC Name

3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23)

InChI Key

KIZUBVPJNPVIIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

TUG-770; TUG 770; TUG770.

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F

Description

The exact mass of the compound 3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid is 307.1009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TUG-770 is a synthetic compound recognized as a potent agonist of the free fatty acid receptor 1, also known as G protein-coupled receptor 40. This receptor plays a crucial role in enhancing glucose-stimulated insulin secretion from pancreatic beta cells, making TUG-770 a significant candidate for diabetes treatment and metabolic disorders. The compound has an effective concentration (EC50) of approximately 6 nanomolar, indicating its high potency in activating the receptor .

There is currently no scientific research available on the mechanism of action of this compound.

  • Potential skin and eye irritant: The carboxylic acid group can cause irritation upon contact with skin and eyes.
  • Potential respiratory irritant: Inhalation of dust particles may irritate the respiratory system.
  • PubChem Entry: A search on PubChem, a public database of chemical information maintained by the National Institutes of Health (NIH), reveals an entry for 3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid but provides no information on its biological activities or potential applications ().
That involve complex organic synthesis techniques. Key steps include:

  • Sonogashira Coupling: This reaction involves coupling an aryl halide with an alkyne to form a substituted alkyne.
  • Reduction: The double bond in the compound is reduced using sodium borohydride in the presence of cobalt(II) chloride as a catalyst.
  • Hydrolysis: Following the coupling, hydrolysis reactions are performed to yield the final product with desired functional groups .

TUG-770 exhibits significant biological activity as an agonist for the free fatty acid receptor 1. Its activation leads to enhanced insulin secretion in response to glucose, which is vital for managing blood sugar levels. In vitro studies have shown that TUG-770 can stimulate calcium signaling pathways in pancreatic beta cells, further supporting its role in insulin secretion modulation .

The synthesis of TUG-770 involves several steps:

  • Initial Synthesis: Starting from aryl bromides, Sonogashira coupling is employed to attach alkyne ligands.
  • Functionalization: The introduction of various substituents on the aromatic ring is achieved through subsequent reactions, including ester hydrolysis and further coupling reactions.
  • Final Product Isolation: The final compound is purified through standard techniques such as chromatography to ensure high purity and yield .

TUG-770 has potential applications primarily in:

  • Diabetes Treatment: Due to its role in enhancing insulin secretion, it may be developed as a therapeutic agent for type 2 diabetes.
  • Metabolic Disorders: Its ability to modulate glucose metabolism positions it as a candidate for addressing various metabolic syndromes .

Studies have investigated TUG-770's interactions with other biochemical pathways and receptors. It shows selectivity towards free fatty acid receptor 1 over other receptors like free fatty acid receptor 4, with a notable 150-fold selectivity difference. These interaction studies are critical for understanding the compound's pharmacodynamics and potential side effects when used therapeutically .

Several compounds exhibit similar biological activities or structural characteristics to TUG-770. Here is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionEC50 (nM)Unique Features
TUG-20Agonist of free fatty acid receptor 110Less potent than TUG-770
TUG-488Agonist of free fatty acid receptor 130Cyanomethyl substitution position
GW9508Agonist of free fatty acid receptor 115Dual action on multiple receptors
OleoylethanolamideEndogenous agonist of free fatty acid receptors-Naturally occurring lipid

TUG-770 stands out due to its superior potency and specificity towards free fatty acid receptor 1 compared to these similar compounds, making it a promising candidate for further research and development in therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

307.10085685 g/mol

Monoisotopic Mass

307.10085685 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TUG-770

Dates

Modify: 2023-08-15
1: Christiansen E, Hansen SV, Urban C, Hudson BD, Wargent ET, Grundmann M,

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